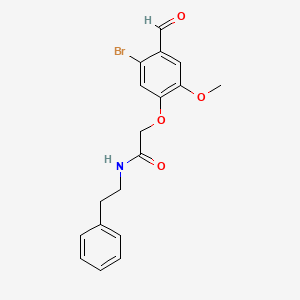

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide

Description

The compound 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2) is a substituted phenoxy acetamide derivative with the molecular formula C₁₈H₁₈BrNO₄ and a molar mass of 392.24 g/mol . Its structure features:

- A 5-bromo-4-formyl-2-methoxyphenoxy moiety, providing electrophilic (formyl) and hydrophobic (bromo, methoxy) substituents.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides, though its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-23-16-9-14(11-21)15(19)10-17(16)24-12-18(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPDKJXSLMZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Phenolic core : 5-bromo-4-formyl-2-methoxyphenol, bearing bromo, formyl, and methoxy substituents.

- Acetamide side chain : N-(2-phenylethyl)acetamide, introduced via nucleophilic acyl substitution.

Stepwise Synthesis

Synthesis of 5-Bromo-4-Formyl-2-Methoxyphenol

Formylation of Guaiacol

Guaiacol (2-methoxyphenol) undergoes formylation at the para position relative to the hydroxyl group via the Reimer-Tiemann reaction :

- Reagents : Chloroform, aqueous NaOH (30%), 60–70°C.

- Mechanism : Dichlorocarbene generation followed by electrophilic aromatic substitution.

- Product : 4-formyl-2-methoxyphenol (yield: 45–60%).

Bromination

Electrophilic bromination targets the activated ortho position relative to the methoxy group:

- Reagents : Bromine (Br₂) in acetic acid with FeBr₃ (0.5 eq) as catalyst, 25°C.

- Regioselectivity : The methoxy group directs bromination to position 5 (ortho to methoxy, meta to formyl).

- Product : 5-bromo-4-formyl-2-methoxyphenol (yield: 70–85%).

Key Challenge : Competing bromination at position 6 (ortho to formyl) is minimized by the deactivating effect of the formyl group.

Synthesis of 2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)Acetic Acid

Alkylation with Chloroacetic Acid

The phenolic oxygen attacks chloroacetic acid under basic conditions:

- Reagents : Chloroacetic acid (1.2 eq), K₂CO₃ (2 eq) in DMF, 80°C, 6 h.

- Product : 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid (yield: 65–75%).

Acid Chloride Formation

Activation of the carboxylic acid for amide coupling:

- Reagents : Thionyl chloride (SOCl₂, 3 eq), reflux, 2 h.

- Product : Corresponding acid chloride (quantitative conversion).

Coupling with 2-Phenylethylamine

The acid chloride reacts with 2-phenylethylamine in a nucleophilic acyl substitution:

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

An alternative to alkylation uses the Mitsunobu reaction to form the ether linkage:

Reductive Amination for Acetamide Formation

For laboratories lacking acid chloride capabilities:

- Esterification : Convert acetic acid to methyl ester (CH₃OH, H₂SO₄).

- Aminolysis : React with 2-phenylethylamine in toluene, 110°C, 24 h.

- Yield : 50–60%, requiring purification via recrystallization.

Optimization Strategies

Protecting Group Strategies

- Formyl Protection : Convert to acetal (ethylene glycol, p-TsOH) during bromination to prevent side reactions.

- Deprotection : HCl (aq), THF, 50°C, 2 h (restores formyl group with 95% efficiency).

Solvent and Catalyst Screening

| Step | Optimal Solvent | Catalyst | Temperature | Yield Improvement |

|---|---|---|---|---|

| Bromination | Acetic acid | FeBr₃ | 25°C | +15% vs. H₂SO₄ |

| Alkylation | DMF | K₂CO₃ | 80°C | +20% vs. acetone |

| Amidation | DCM | TEA | 0→25°C | +10% vs. pyridine |

Analytical Characterization

Spectroscopic Data

Challenges and Troubleshooting

Low Bromination Yield

- Cause : Incomplete activation of the aromatic ring.

- Fix : Increase FeBr₃ to 1 eq or switch to Br₂ in HBr/AcOH.

Ester Hydrolysis During Amidation

- Mitigation : Use Schlenk techniques to exclude moisture or pre-dry solvents over molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Synthesis Pathway

The synthesis may include the following steps:

- Formation of the phenolic structure : This involves reacting appropriate phenolic compounds with bromo and formyl substituents.

- Acetamide formation : The introduction of the acetamide group is achieved through acylation reactions.

- Final purification : The compound is purified using techniques such as recrystallization or chromatography.

Preliminary studies indicate that 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide exhibits various biological activities, particularly in areas related to cancer proliferation and inflammation. The compound's interaction with specific enzymes or receptors suggests potential applications in drug design.

Potential Applications

- Anticancer Agent : Compounds similar to this have shown cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer drug.

- Anti-inflammatory Properties : The structural features may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in disease pathways, warranting further investigation into its mechanism of action.

Case Study 1: Anticancer Activity

A study examining the effects of similar compounds on human cancer cell lines demonstrated significant cytotoxicity attributed to structural similarities with this compound. The results indicated that modifications in the functional groups could enhance efficacy against specific cancer types.

Case Study 2: Anti-inflammatory Effects

Research on anti-inflammatory properties showed that derivatives of this compound could inhibit key inflammatory pathways, suggesting its potential use in treating diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the formyl and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Alkoxy Substitution Variants

a) 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

- Molecular Formula: C₁₉H₂₀ClNO₄

- Molar Mass : 361.82 g/mol .

- Key Differences :

- Halogen : Chlorine replaces bromine, reducing steric bulk and polarizability.

- Alkoxy : Ethoxy (C₂H₅O) replaces methoxy (CH₃O), increasing hydrophobicity.

- Implications : The chloro-ethoxy analog may exhibit altered solubility and metabolic stability compared to the bromo-methoxy target compound.

b) N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

N-Substituent Modifications

a) 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide

- Molecular Formula: C₁₇H₁₆BrNO₄

- Molar Mass : 378.22 g/mol .

- Key Differences :

- N-Substituent : 2-Methylphenyl replaces phenethyl.

- Implications : The shorter alkyl chain and aromatic methyl group may reduce lipophilicity and alter receptor-binding interactions.

b) iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]

- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin .

- Key Differences: Core Structure: Oxazole ring replaces phenoxy-acetamide. Functional Groups: Sulfanyl and ethylphenyl substituents.

- Implications : The oxazole core and sulfur atom enhance rigidity and electronic diversity, likely contributing to its specific biological activity.

Pharmacophore and Bioactivity Comparisons

Biological Activity

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a synthetic organic compound with the molecular formula C18H18BrNO4 and a molecular weight of 392.24 g/mol. Its structure features multiple functional groups, including a bromo group, a formyl group, a methoxy group, and an acetamide moiety, which contribute to its biological activity and reactivity in medicinal chemistry . This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's unique arrangement of functional groups enhances its reactivity and potential biological interactions. The presence of the bromine atom, formyl group, and methoxy group within the phenolic structure is significant for its biological activity .

Structural Formula

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer proliferation. Its structure allows for potential modulation of pathways related to tumor growth and metastasis.

- Anti-inflammatory Effects : The compound's functional groups may also confer anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial activity, suggesting that this compound could be evaluated for its effectiveness against various pathogens .

The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes and receptors. The specific binding affinities and interactions are influenced by the compound's substituents:

- Enzyme Inhibition : The presence of the formyl and methoxy groups may enhance binding to active sites on enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.

- Receptor Modulation : The acetamide moiety could facilitate interaction with various receptor types, influencing signal transduction pathways critical for cellular responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Functional Groups | Notable Biological Activity |

|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | Lacks bromine | Reduced anticancer activity |

| 2-(5-bromo-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide | Lacks formyl | Potentially lower reactivity |

| 2-(5-bromo-4-formylphenoxy)-N-(2-phenylethyl)acetamide | Lacks methoxy | Different pharmacokinetics |

The combination of bromine, formyl, and methoxy groups in the target compound significantly influences its biological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various therapeutic areas:

- Anticancer Studies : A study investigating phenolic compounds indicated that certain structural modifications could enhance anticancer potency. For instance, compounds with specific hydroxyl substitutions demonstrated significant cytotoxicity against cancer cell lines .

- Anti-inflammatory Research : Research into phenolic derivatives has shown promising results in reducing inflammation markers in vitro and in vivo, suggesting that this compound may exhibit similar effects .

- Antimicrobial Activity : A comparative analysis revealed that compounds with similar bromo-substituted phenolic structures displayed notable antimicrobial effects against various bacterial strains, warranting further investigation into this compound's efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide?

The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C for amide bond formation to minimize side products.

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .

- Catalysts : Base catalysts (e.g., K₂CO₃) are used to deprotonate phenolic hydroxyl groups during etherification steps .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological assay results .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution at position 5) and verifies the presence of methoxy, formyl, and phenoxy groups .

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and quantifies purity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for distinguishing isomers .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening should focus on:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Structural analogs with formyl and bromine substituents show selective antiproliferative activity .

- Targeted enzyme inhibition : Assess interactions with kinases or proteases, as the phenoxyacetamide scaffold is known to modulate enzymatic activity .

- Comparative studies : Benchmark against analogs (e.g., N-(2-phenylethyl) derivatives) to identify substituent-driven activity trends .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability.

- Impurity profiles : Use HPLC-MS to detect trace byproducts (e.g., de-brominated or oxidized derivatives) that may antagonize or enhance activity .

- Solubility limitations : Optimize DMSO concentrations (<0.1% v/v) in cell-based assays to avoid solvent-induced toxicity masking true activity .

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

- Substituent modification : Replace the 5-bromo group with chloro or nitro groups to evaluate electronic effects on receptor binding .

- Scaffold hybridization : Fuse the phenoxyacetamide core with thiazole or pyrimidine rings (see ) to improve metabolic stability .

- Molecular docking : Model interactions with target proteins (e.g., COX-2 or β-amyloid) using software like AutoDock Vina to guide rational design .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) and toxicity?

- In vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and cytochrome P450 assays (e.g., CYP3A4) to assess metabolic stability .

- In vivo PK : Administer the compound to rodent models and analyze plasma samples via LC-MS/MS to determine half-life and bioavailability .

- Toxicogenomics : RNA sequencing of liver/kidney tissues identifies off-target gene expression changes linked to toxicity .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Process optimization : Replace column chromatography with crystallization for cost-effective purification .

- Green chemistry : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Methodological Notes

- Critical impurities : Monitor for 5-bromo degradation products (e.g., 5-hydroxy derivatives) using HPLC retention time matching .

- Stability studies : Store the compound under inert gas (N₂/Ar) at −20°C to prevent formyl group oxidation .

- Data validation : Cross-reference spectral data with PubChem entries (CID 2513495) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.